N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a trifluoromethyl group and a hydroxy-phenyl-thiophene moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Hydroxy-Phenyl-Thiophene Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy-phenyl-thiophene moiety may facilitate specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like N-methyl nicotinamide and N-ethyl nicotinamide share the nicotinamide core but differ in their substituents.
Trifluoromethyl Compounds: Compounds such as trifluoromethyl benzene and trifluoromethyl pyridine have similar trifluoromethyl groups but different core structures.
Thiophene Derivatives: Thiophene-2-carboxamide and thiophene-3-carboxylic acid are examples of compounds with thiophene rings but different functional groups.
Uniqueness
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of a nicotinamide core, a trifluoromethyl group, and a hydroxy-phenyl-thiophene moiety
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c20-19(21,22)17-6-5-14(9-23-17)18(26)24-10-16(25)13-3-1-12(2-4-13)15-7-8-27-11-15/h1-9,11,16,25H,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYNOZJGQRUBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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